4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde
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Overview
Description
4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde is an organic compound with the molecular formula C11H13FO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluoro group at the 4-position and a 1-(methoxymethoxy)ethyl group at the 2-position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde.
Protection of Aldehyde Group: The aldehyde group is protected by converting it into an acetal using methanol and an acid catalyst.
Introduction of 1-(Methoxymethoxy)ethyl Group: The protected aldehyde is then reacted with 1-(methoxymethoxy)ethyl chloride in the presence of a base to introduce the 1-(methoxymethoxy)ethyl group.
Deprotection: Finally, the acetal protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Using industrial-grade reagents and solvents.
- Employing continuous flow reactors to enhance reaction efficiency.
- Implementing purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzoic acid.
Reduction: 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde involves its interaction with various molecular targets:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical reactions.
Fluoro Group: The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxybenzaldehyde
- 4-Fluoro-2-methylbenzaldehyde
- 4-Fluoro-2-hydroxybenzaldehyde
Uniqueness
4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde is unique due to the presence of both the fluoro and 1-(methoxymethoxy)ethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
4-fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-8(15-7-14-2)11-5-10(12)4-3-9(11)6-13/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXGPVSMWPMHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)C=O)OCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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